molecular formula C70H103N13O16 B12792017 N-(8-Aminooctyl)actinomycin D CAS No. 78542-43-5

N-(8-Aminooctyl)actinomycin D

Cat. No.: B12792017
CAS No.: 78542-43-5
M. Wt: 1382.6 g/mol
InChI Key: AWKHADUEGWKULV-UHFFFAOYSA-N
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Description

N-(8-Aminooctyl)actinomycin D is a semi-synthetic derivative of actinomycin D, a well-characterized antibiotic and cytotoxic agent produced by Streptomyces species. Actinomycin D consists of a planar phenoxazine chromophore and two cyclic pentapeptide lactone rings, enabling DNA intercalation and inhibition of RNA polymerase . This derivative is hypothesized to enhance targeting or reduce resistance mechanisms observed in actinomycin D-resistant cell lines .

Properties

CAS No.

78542-43-5

Molecular Formula

C70H103N13O16

Molecular Weight

1382.6 g/mol

IUPAC Name

2-(8-aminooctylamino)-4,6-dimethyl-3-oxo-1-N,9-N-bis[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide

InChI

InChI=1S/C70H103N13O16/c1-35(2)49-67(93)82-31-23-25-44(82)65(91)78(13)33-46(84)80(15)56(37(5)6)69(95)97-41(11)51(63(89)74-49)76-61(87)43-28-27-39(9)59-53(43)73-55-48(54(58(86)40(10)60(55)99-59)72-30-22-20-18-17-19-21-29-71)62(88)77-52-42(12)98-70(96)57(38(7)8)81(16)47(85)34-79(14)66(92)45-26-24-32-83(45)68(94)50(36(3)4)75-64(52)90/h27-28,35-38,41-42,44-45,49-52,56-57,72H,17-26,29-34,71H2,1-16H3,(H,74,89)(H,75,90)(H,76,87)(H,77,88)

InChI Key

AWKHADUEGWKULV-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)NCCCCCCCCN)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-Aminooctyl)actinomycin D typically involves the following steps:

    Starting Material: Actinomycin D is used as the starting material.

    Modification: The 8-aminooctyl group is introduced through a series of chemical reactions. This often involves the use of protecting groups to ensure selective modification.

    Reaction Conditions: The reactions are carried out under controlled conditions, often requiring specific temperatures, solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Structural Basis for Reactivity

  • Core Structure : Actinomycin D consists of a phenoxazinone chromophore linked to two cyclic pentapeptide lactones . The N-(8-Aminooctyl) modification introduces a primary amine at the 8-position of the chromophore (PubChem CID 383040) , enabling conjugation or further functionalization.

  • Key Reactive Sites :

    • Phenoxazinone chromophore : Susceptible to redox reactions and intercalation with DNA .

    • Amine group (8-Aminooctyl chain) : Primarily reactive in nucleophilic substitutions, acylations, or crosslinking reactions.

Inferred Reaction Pathways

While direct studies on N-(8-Aminooctyl)actinomycin D are absent, analogous modifications in actinomycins suggest plausible reactivity:

Conjugation Reactions

  • Amine-Active Ester Coupling :
    The primary amine could react with NHS esters (e.g., fluorescent dyes or targeting ligands) to form stable amide bonds.
    Example:
    N-(8-Aminooctyl)actinomycin D+NHS-PEG4-BiotinBiotinylated Conjugate\text{this compound} + \text{NHS-PEG}_4\text{-Biotin} \rightarrow \text{Biotinylated Conjugate} .

  • Schiff Base Formation :
    Reaction with aldehydes (e.g., glutaraldehyde) under mild acidic conditions for crosslinking applications .

DNA Interaction Mechanisms

  • Intercalation :
    The phenoxazinone ring intercalates between DNA base pairs (preference for GpC sequences), stabilized by hydrogen bonding .
    Impact of Modification: The 8-Aminooctyl side chain may sterically hinder intercalation or alter binding kinetics compared to actinomycin D.

Enzymatic Modifications

  • Phosphopantetheinylation :
    Sfp-type phosphopantetheinyl transferases (e.g., EntD) could theoretically transfer 4'-phosphopantetheine to the amine group, though this is speculative .

Comparative Bioactivity Data

Although no direct studies exist, related actinomycin derivatives highlight structure-activity trends:

CompoundIC₅₀ (nM) vs. MCF-7Key ModificationSource
Actinomycin D0.8–1.8Native structure
Actinomycin X₂0.8–1.8Variant peptide lactones
Actinomycin L₁Not reportedAnthranilamide conjugation
N-(8-Aminooctyl)ActD Unknown8-Aminooctyl side chain

Research Gaps and Recommendations

  • Mechanistic Studies : No data exist on how the 8-Aminooctyl chain affects DNA binding, topoisomerase inhibition, or cytotoxicity.

  • Conjugation Efficiency : Quantitative analysis of amine reactivity in bioconjugation workflows is needed.

  • Pharmacokinetics : Impact of the modification on cellular uptake and biodistribution remains unexplored.

Scientific Research Applications

Chemistry

In chemistry, N-(8-Aminooctyl)actinomycin D is used as a model compound to study DNA-binding properties and the effects of chemical modifications on biological activity.

Biology

In biology, this compound is used to investigate the mechanisms of DNA transcription and replication. It serves as a tool to study the interactions between small molecules and DNA.

Medicine

In medicine, this compound is explored for its potential as an anticancer agent. Its ability to inhibit RNA synthesis makes it a candidate for cancer therapy, particularly in targeting rapidly dividing cells.

Industry

In industry, this compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

N-(8-Aminooctyl)actinomycin D exerts its effects by binding to DNA and inhibiting RNA polymerase, thereby blocking RNA synthesis. This leads to the inhibition of protein synthesis and cell growth. The molecular targets include the DNA double helix and RNA polymerase, and the pathways involved are related to transcription regulation.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The structural diversity among actinomycins arises from variations in peptide lactone rings and substituents. Below is a comparative analysis of key actinomycins, including N-(8-Aminooctyl)actinomycin D:

Compound Molecular Formula Structural Features Biological Activity Source/Strain
Actinomycin D C₆₂H₈₆N₁₂O₁₆ Phenoxazine core + two cyclic pentapeptides (D-Val, Pro, Sar, MeVal, Thr) DNA intercalation; RNA synthesis inhibition; used in Wilms’ tumor and sarcomas Streptomyces sp. sdu1201
Actinomycin Y6 C₆₁H₈₀N₁₂O₁₈ Similar to actinomycin D but with altered oxygenation and peptide substituents Antimicrobial activity; weaker cytotoxicity compared to actinomycin D Streptomyces sp. sdu1201
Actinomycin X0β C₆₂H₈₆N₁₂O₁₇ Additional hydroxyl group in pentapeptide chain Moderate DNA binding; variable gene suppression Streptomyces sp. sdu1201
Actinomycin G6 C₆₁H₈₄N₁₂O₁₈ Substituted proline residues in peptide rings Altered RNA inhibition; strain-specific bioactivity Streptomyces sp. sdu1201
This compound Not explicitly reported* Actinomycin D modified with an 8-aminooctyl chain (C₈H₁₈N) at the phenoxazine core Hypothesized enhanced solubility and membrane permeability; potential for targeted delivery Semi-synthetic derivative

*Note: The molecular formula of this compound can be inferred as C₆₂H₈₆N₁₂O₁₆ + C₈H₁₇N (from 8-aminooctanoic acid, C₈H₁₇NO₂ ), but experimental validation is required.

Functional and Mechanistic Differences

  • DNA Binding Affinity: Actinomycin D exhibits strong intercalation due to its planar chromophore, but its binding to chromatin is restricted by chromosomal proteins . The 8-aminooctyl side chain in the derivative may sterically hinder DNA interaction or introduce new binding modes.
  • Resistance Profiles: HeLa cells resistant to actinomycin D show nucleolar fragmentation and RNA synthesis inhibition . The modified derivative may bypass resistance mechanisms by altering intracellular trafficking or binding kinetics.

Q & A

Q. What alternatives exist to UV-Vis spectroscopy for quantifying this compound in complex matrices?

  • Methodological Answer : Develop LC-MS/MS methods with a C18 column and positive-ion mode MRM (e.g., m/z 1255 → 1107 for actinomycin D). Use deuterated internal standards (e.g., D₃-actinomycin D) to correct for matrix effects .

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